molecular formula C8H8ClNO B3265536 (2R)-2-amino-2-phenylacetyl chloride CAS No. 40647-89-0

(2R)-2-amino-2-phenylacetyl chloride

Cat. No.: B3265536
CAS No.: 40647-89-0
M. Wt: 169.61 g/mol
InChI Key: MEAZEHJUPLREOQ-SSDOTTSWSA-N
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Description

(2R)-2-amino-2-phenylacetyl chloride is an organic compound with the molecular formula C8H8ClNO It is a derivative of phenylacetic acid, where the carboxyl group is replaced by an acyl chloride group, and an amino group is attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-phenylacetyl chloride typically involves the reaction of (2R)-2-amino-2-phenylacetic acid with thionyl chloride (SOCl2). The reaction proceeds as follows:

(2R)-2-amino-2-phenylacetic acid+SOCl2(2R)-2-amino-2-phenylacetyl chloride+SO2+HCl\text{(2R)-2-amino-2-phenylacetic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} (2R)-2-amino-2-phenylacetic acid+SOCl2​→(2R)-2-amino-2-phenylacetyl chloride+SO2​+HCl

This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of thionyl chloride in large quantities requires careful handling due to its corrosive nature and the release of sulfur dioxide and hydrogen chloride gases.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-phenylacetyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form (2R)-2-amino-2-phenylacetic acid and hydrochloric acid.

    Reduction: The compound can be reduced to (2R)-2-amino-2-phenylethanol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

    Reduction: Reduction reactions are performed under anhydrous conditions using strong reducing agents.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    (2R)-2-amino-2-phenylethanol: Formed by reduction.

Scientific Research Applications

(2R)-2-amino-2-phenylacetyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

    Peptide Synthesis: The compound can be used to introduce the phenylacetyl group into peptides, which can influence their biological activity.

    Medicinal Chemistry: It serves as a building block for the synthesis of drugs and bioactive molecules.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-phenylacetyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-2-phenylacetyl chloride: The enantiomer of (2R)-2-amino-2-phenylacetyl chloride.

    Phenylacetyl chloride: Lacks the amino group.

    (2R)-2-amino-2-phenylacetic acid: The carboxylic acid precursor.

Uniqueness

This compound is unique due to the presence of both an amino group and an acyl chloride group on the same carbon atom. This dual functionality allows for a wide range of chemical transformations and applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

(2R)-2-amino-2-phenylacetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5,7H,10H2/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAZEHJUPLREOQ-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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